molecular formula C15H22N2O4 B11961278 N,N'-(4-Methyl-1,3-phenylene)bis(propyl carbamate) CAS No. 60483-66-1

N,N'-(4-Methyl-1,3-phenylene)bis(propyl carbamate)

Katalognummer: B11961278
CAS-Nummer: 60483-66-1
Molekulargewicht: 294.35 g/mol
InChI-Schlüssel: AZOPMOSYNSRIOO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(4-Methyl-1,3-phenylene)bis(propyl carbamate) typically involves the reaction of 4-methyl-1,3-phenylenediamine with propyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the carbamate groups .

Industrial Production Methods

This includes optimizing reaction conditions, such as temperature and pressure, to increase yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

N,N’-(4-Methyl-1,3-phenylene)bis(propyl carbamate) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbamate derivatives, while reduction can produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

N,N’-(4-Methyl-1,3-phenylene)bis(propyl carbamate) has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N,N’-(4-Methyl-1,3-phenylene)bis(propyl carbamate) involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as altered neurotransmitter levels .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N,N’-(4-Methyl-1,3-phenylene)bis(propyl carbamate) is unique due to its specific structural features and the presence of propyl carbamate groups.

Eigenschaften

CAS-Nummer

60483-66-1

Molekularformel

C15H22N2O4

Molekulargewicht

294.35 g/mol

IUPAC-Name

propyl N-[2-methyl-5-(propoxycarbonylamino)phenyl]carbamate

InChI

InChI=1S/C15H22N2O4/c1-4-8-20-14(18)16-12-7-6-11(3)13(10-12)17-15(19)21-9-5-2/h6-7,10H,4-5,8-9H2,1-3H3,(H,16,18)(H,17,19)

InChI-Schlüssel

AZOPMOSYNSRIOO-UHFFFAOYSA-N

Kanonische SMILES

CCCOC(=O)NC1=CC(=C(C=C1)C)NC(=O)OCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.